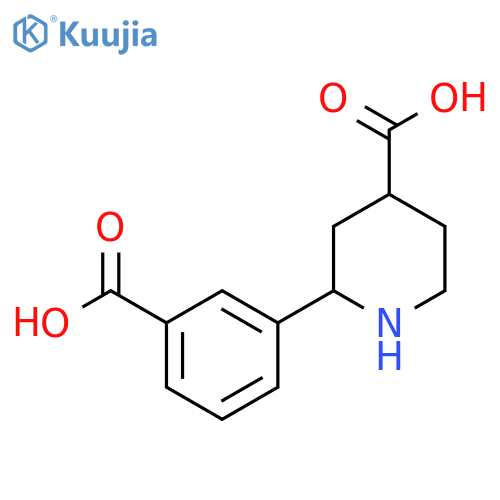Cas no 2172218-43-6 (2-(3-carboxyphenyl)piperidine-4-carboxylic acid)

2172218-43-6 structure
商品名:2-(3-carboxyphenyl)piperidine-4-carboxylic acid
2-(3-carboxyphenyl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-carboxyphenyl)piperidine-4-carboxylic acid
- 2172218-43-6
- EN300-1477282
-
- インチ: 1S/C13H15NO4/c15-12(16)9-3-1-2-8(6-9)11-7-10(13(17)18)4-5-14-11/h1-3,6,10-11,14H,4-5,7H2,(H,15,16)(H,17,18)
- InChIKey: IXWAUSRHWFFCOO-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCNC(C2C=CC=C(C(=O)O)C=2)C1)=O
計算された属性
- せいみつぶんしりょう: 249.10010796g/mol
- どういたいしつりょう: 249.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
2-(3-carboxyphenyl)piperidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477282-100mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477282-50mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477282-0.5g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 0.5g |
$1165.0 | 2023-06-06 | ||
| Enamine | EN300-1477282-1.0g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 1g |
$1214.0 | 2023-06-06 | ||
| Enamine | EN300-1477282-2.5g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 2.5g |
$2379.0 | 2023-06-06 | ||
| Enamine | EN300-1477282-5.0g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 5g |
$3520.0 | 2023-06-06 | ||
| Enamine | EN300-1477282-10.0g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 10g |
$5221.0 | 2023-06-06 | ||
| Enamine | EN300-1477282-1000mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477282-10000mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 10000mg |
$5221.0 | 2023-09-28 | ||
| Enamine | EN300-1477282-250mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 250mg |
$1117.0 | 2023-09-28 |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
2172218-43-6 (2-(3-carboxyphenyl)piperidine-4-carboxylic acid) 関連製品
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬